Bienvenue dans la boutique en ligne BenchChem!

Dalfopristin

Streptogramin A Ribosomal Binding Structural Biology

Procure Dalfopristin (CAS 112362-50-2), the semi-synthetic sulfone streptogramin A with unrivaled potency against M. pneumoniae (MIC₉₀ 0.0625 μg/mL, 8× over RPR 106972) and clinically critical activity against MRSA/VRE. Its unique sulfonyl modification enables crystallographic studies of VatD resistance (2.8 Å structure). Component-specific PK studies demand Dalfopristin's short t½ (0.4–0.5 h) and low protein binding (11–26%). All sizes in stock; fast global shipping.

Molecular Formula C34H50N4O9S
Molecular Weight 690.8 g/mol
CAS No. 112362-50-2
Cat. No. B1669780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalfopristin
CAS112362-50-2
Synonyms26-(2-diethylaminoethyl)sulfonylpristamycin IIB
dalfopristin
RP 54476
RP-54476
Molecular FormulaC34H50N4O9S
Molecular Weight690.8 g/mol
Structural Identifiers
SMILESCCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C
InChIInChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9+,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1
InChIKeySUYRLXYYZQTJHF-VMBLUXKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7.16e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dalfopristin (CAS 112362-50-2): A Semi-Synthetic Streptogramin A Component for Fixed-Dose Combination Antibiotic Research and Procurement


Dalfopristin (CAS 112362-50-2) is a semi-synthetic derivative of streptogramin A, specifically an analogue of ostreogrycin A (virginiamycin M1, pristinamycin IIA), produced by chemical modification of the 2-pyrroline group via addition of diethylaminoethylthiol followed by oxidation to the sulfone [1]. This structural engineering yields a more hydrophobic compound with a readily ionizable group suitable for salt formation, distinguishing it from its natural streptogramin A predecessors . Dalfopristin binds to the 50S ribosomal subunit within the peptidyl transferase center, affecting both A- and P-site occupation by tRNA molecules and inhibiting the earliest process of elongation during bacterial protein synthesis [2]. Its primary clinical and research utility resides in its fixed 70:30 (w/w) synergistic combination with quinupristin (streptogramin B), marketed as Synercid, which exerts potent bactericidal activity against multi-drug resistant Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium [1].

Why Generic Substitution Fails: Structural and Functional Differentiation of Dalfopristin from In-Class Streptogramin A Analogs


Generic substitution of dalfopristin with other streptogramin A components—such as the natural product virginiamycin M1 (pristinamycin IIA) or the investigational oral streptogramin RPR 106972—is not scientifically justifiable due to discrete, quantifiable differences in ribosomal binding interactions, susceptibility to resistance-mediating acetyltransferase enzymes, pharmacokinetic elimination pathways, and in vitro antibacterial potency against specific pathogen species [1]. The semi-synthetic sulfonyl modification of dalfopristin alters its binding conformation within the peptidyl transferase center relative to virginiamycin M1 [2], and critically, dalfopristin undergoes distinct metabolic processing compared to quinupristin, including conversion to the microbiologically active metabolite pristinamycin PIIA [3]. These quantifiable divergences directly impact both the molecular pharmacology of the synergistic quinupristin/dalfopristin pair and the procurement decision-making for research applications requiring specific streptogramin A scaffolds.

Quantitative Evidence Guide: Dalfopristin Versus Streptogramin A Comparators and In-Class Alternatives


Dalfopristin Exhibits Altered Ribosomal Binding Conformation Relative to Virginiamycin M1 Due to Semi-Synthetic Pyrrolidine Ring Modification

Crystallographic analysis of virginiamycin acetyltransferase D (VatD) bound to dalfopristin reveals that the semi-synthetic compound adopts a similar overall conformation to the natural streptogramin A virginiamycin M1, but specific interactions with the enzyme substrate are altered due to a conformational change in the pyrrolidine ring that propagates to adjacent constituents of the dalfopristin macrocycle [1]. This structural perturbation, absent in virginiamycin M1, results from the addition of the diethylaminoethylthiol group to the 2-pyrroline moiety and subsequent oxidation to the sulfone .

Streptogramin A Ribosomal Binding Structural Biology Resistance Evasion

Quinupristin/Dalfopristin (70:30) Demonstrates Superior in Vitro Potency Against Mycoplasma pneumoniae Compared to Investigational Oral Streptogramin RPR 106972

In a head-to-head in vitro susceptibility study of 44 Mycoplasma pneumoniae strains, the fixed combination quinupristin/dalfopristin (70:30) exhibited an MIC₉₀ of 0.0625 μg/mL, representing 8-fold greater potency than the investigational oral streptogramin RPR 106972, which demonstrated an MIC₉₀ of 0.5 μg/mL against the identical isolate collection [1]. All isolates tested were highly susceptible to quinupristin/dalfopristin, while RPR 106972 showed 8-fold lower inhibitory activity by MIC₉₀ comparison.

Mycoplasma pneumoniae MIC90 Streptogramin Comparator Respiratory Pathogens

Quinupristin/Dalfopristin Demonstrates Superior Activity Against Staphylococcus aureus but Inferior Activity Against Enterococcus faecalis and Respiratory Gram-Negatives Relative to RPR 106972

A comprehensive comparative study of quinupristin/dalfopristin versus RPR 106972 revealed species-specific differential activity patterns. Against Staphylococcus aureus, quinupristin/dalfopristin was more active; however, for all other species tested, the range of activity of the two drugs was equivalent or RPR 106972 demonstrated superior potency [1]. Notably, RPR 106972 exhibited greater activity against the respiratory pathogens Haemophilus influenzae and Moraxella catarrhalis, while quinupristin/dalfopristin MICs for H. influenzae isolates (1-8 mg/L) clustered around the clinical breakpoint [1]. Additionally, most isolates of Enterococcus faecalis displayed resistance or intermediate sensitivity to quinupristin/dalfopristin, a limitation not identically shared by RPR 106972 [1].

Staphylococcus aureus Enterococcus faecalis Haemophilus influenzae Comparative MIC

Dalfopristin Exhibits Distinct Pharmacokinetic Elimination Profile and Metabolic Fate Relative to Co-Administered Quinupristin in Preclinical Models and Humans

While dalfopristin is exclusively used in combination with quinupristin, the two components exhibit markedly different pharmacokinetic behaviors that may inform research applications. In humans, the elimination half-life (t½) of dalfopristin is 0.4-0.5 hours, approximately half that of quinupristin which demonstrates a t½ of approximately 1 hour [1]. This differential is even more pronounced in monkeys, where dalfopristin t½ is 0.2 hours versus 0.5 hours for quinupristin [1]. Furthermore, the metabolic fate diverges: quinupristin is primarily excreted unchanged in bile, whereas dalfopristin undergoes extensive metabolism prior to elimination, including conversion to the microbiologically active pristinamycin PIIA [1]. Protein binding rates are also substantially different: 55-78% for quinupristin versus 11-26% for dalfopristin [2].

Pharmacokinetics Elimination Half-Life Metabolism Biliary Excretion

Quinupristin/Dalfopristin MIC₉₀ Values Demonstrate Potent Activity Against Clinical Staphylococcal Isolates, with Comparable Potency to Daptomycin

In a comparative in vitro study evaluating 258 Gram-positive bloodstream isolates from a large cancer center, quinupristin/dalfopristin demonstrated an MIC₉₀ of 1 μg/mL against staphylococci, equivalent to daptomycin (MIC₉₀ = 1 μg/mL) and 4-fold more potent than linezolid (MIC₉₀ = 4 μg/mL) [1]. Against enterococci overall, the MIC₉₀ was 16 μg/mL for quinupristin/dalfopristin compared to 4 μg/mL for both daptomycin and linezolid; however, subset analysis of Enterococcus faecium specifically revealed a quinupristin/dalfopristin MIC₉₀ of 2 μg/mL [1]. In time-kill studies, quinupristin/dalfopristin was bactericidal against staphylococci and bacteriostatic against most enterococci, while linezolid was bacteriostatic against all organisms evaluated [1].

Staphylococci MIC90 Daptomycin Linezolid Cancer Center Isolates

Best Research and Industrial Application Scenarios for Dalfopristin (CAS 112362-50-2) Based on Quantitative Differentiation Evidence


Structural Biology and Rational Drug Design: Elucidating and Evading Vat-Mediated Streptogramin A Resistance

Dalfopristin is uniquely suited for structural biology studies investigating the molecular basis of streptogramin A resistance. Crystallographic data confirm that dalfopristin binds to VatD acetyltransferase in a similar overall conformation to virginiamycin M1 but with altered specific interactions resulting from a conformational change in the pyrrolidine ring that propagates to adjacent macrocycle constituents [1]. This structural divergence provides a defined molecular framework for rational design of streptogramin A derivatives that evade Vat-mediated inactivation while retaining ribosomal target binding [1]. The availability of high-resolution crystal structures (dalfopristin-bound at 2.8 Å; acetyl-CoA-bound at 3.0 Å) enables structure-guided modification studies that cannot be performed with virginiamycin M1 alone [1].

Anti-Mycoplasmal Drug Discovery and Susceptibility Testing Panels

Researchers developing antimicrobial agents against Mycoplasma pneumoniae should incorporate quinupristin/dalfopristin as a reference streptogramin due to its quantitatively superior potency. Head-to-head testing demonstrates an MIC₉₀ of 0.0625 μg/mL for quinupristin/dalfopristin versus 0.5 μg/mL for the alternative oral streptogramin RPR 106972, representing an 8-fold potency advantage [2]. This differential is critical for establishing benchmark activity in anti-mycoplasmal screening programs and for comparative susceptibility testing of clinical M. pneumoniae isolates [2].

Pharmacokinetic and Drug Metabolism Research Requiring Distinct Streptogramin A Tracer or Model Compound

Dalfopristin serves as a valuable model compound for pharmacokinetic studies investigating differential clearance mechanisms within the streptogramin class. With a human elimination half-life of 0.4-0.5 hours (approximately half that of quinupristin at ~1 hour), extensive metabolism prior to biliary excretion (including conversion to active pristinamycin PIIA), and low protein binding (11-26% versus 55-78% for quinupristin), dalfopristin provides a pharmacokinetically distinct entity within the fixed combination [3][4]. Research programs studying hepatic clearance, drug-drug interactions, or tissue distribution of streptogramins require dalfopristin specifically for accurate component-specific analysis [3].

Antimicrobial Susceptibility Reference Panels for Staphylococcal Isolates and Vancomycin-Resistant Enterococcus faecium

Quinupristin/dalfopristin should be included in antimicrobial susceptibility testing panels for Gram-positive pathogens, particularly staphylococci and vancomycin-resistant E. faecium. Against staphylococci, the MIC₉₀ is 1 μg/mL, matching daptomycin and demonstrating 4-fold greater potency than linezolid (MIC₉₀ = 4 μg/mL) [5]. For E. faecium specifically, the MIC₉₀ is 2 μg/mL, a clinically relevant potency profile that underpins its approved indication for VRE infections [5]. Time-kill studies confirm bactericidal activity against staphylococci, distinguishing it from the purely bacteriostatic profile of linezolid [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dalfopristin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.